
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid
概要
説明
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused to a morpholine ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Morpholine Ring Formation: The morpholine ring is introduced via a nucleophilic substitution reaction where an appropriate halogenated pyrimidine derivative reacts with morpholine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production on a large scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated pyrimidine derivatives with nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: N-oxides of the morpholine ring.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 209.20 g/mol
- CAS Number : 1185302-97-9
The compound features a pyrimidine ring attached to a morpholine structure, which enhances its solubility and potential for bioactivity. The carboxylic acid functional group contributes to its acidity and reactivity, making it suitable for various chemical modifications.
Inhibition of Protein Kinases
One of the primary applications of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is in the inhibition of specific protein kinases, such as ERK5. Research has demonstrated that derivatives of this compound can exhibit submicromolar potency against ERK5, which is implicated in various cancer pathways. The optimization of these compounds has led to improved selectivity and pharmacokinetic properties, making them promising candidates for cancer therapy .
Anticancer Activity
Studies have shown that compounds based on this compound can inhibit tumor growth in xenograft models. For example, modifications at the 3-position of the benzoyl group have resulted in enhanced inhibition of cancer cell proliferation, indicating its potential as an anticancer agent .
Neuroprotective Effects
There is emerging evidence that pyrimidine derivatives may possess neuroprotective properties. Compounds similar to this compound have been investigated for their ability to modulate neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases .
Nucleic Acid Synthesis
The compound has been utilized in modified nucleic acid synthesis, particularly in the production of morpholino oligomers. These oligomers are valuable tools in gene expression studies and therapeutic applications due to their ability to bind RNA and inhibit translation .
Buffering Agent in Biological Systems
This compound serves as a non-ionic organic buffering agent within biological systems. It maintains pH levels conducive to enzymatic reactions, which is critical for various biochemical assays .
Case Studies and Research Findings
作用機序
The mechanism of action of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil share the pyrimidine core structure.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and N-methylmorpholine have similar morpholine rings.
Uniqueness: 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is unique due to the combination of the pyrimidine and morpholine rings with a carboxylic acid group, providing a versatile scaffold for the development of novel therapeutic agents. Its structural features allow for diverse chemical modifications, enhancing its potential in drug discovery and development.
生物活性
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N₃O₂, with a molecular weight of approximately 209.21 g/mol. The compound features a pyrimidine ring linked to a morpholine structure via a carboxylic acid group, which is crucial for its biological interactions.
The primary mechanism of action for this compound involves its binding to the colchicine-binding site of tubulin . This interaction disrupts microtubule dynamics, leading to:
- Inhibition of microtubule polymerization : This results in mitotic arrest and subsequent cell death across various cell lines.
- Cell cycle effects : The compound induces cell cycle arrest in the G2/M phase, inhibiting cell division and promoting apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and other tumor types. The compound's IC50 values indicate potent antiproliferative activity, with some studies reporting values as low as 72 nM under specific conditions .
Enzyme Inhibition
The compound has shown promise as an inhibitor for several enzymes involved in critical biochemical pathways. Its structural features allow it to interact effectively with active sites on these enzymes, making it a candidate for therapeutic applications targeting diseases such as cancer and infections caused by resistant pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy. Key findings from SAR studies include:
Modification | Effect on Activity |
---|---|
Substitution at the morpholine position | Altered potency; hydrophobic substitutions generally increase activity |
Variations in the pyrimidine ring | Changes in position can significantly impact binding affinity and selectivity |
Presence of polar groups | Improved water solubility and bioavailability without compromising activity |
Studies have shown that replacing the morpholine with smaller or more hydrophobic groups can enhance potency significantly, suggesting that steric factors play a crucial role in its enzymatic interactions .
Case Studies
- Antiproliferative Activity : A study involving various derivatives of this compound demonstrated that modifications led to varying degrees of cytotoxicity against MDA-MB-231 cells. Compounds with tertiary amines at specific positions showed enhanced activity compared to those lacking such modifications .
- In Vivo Efficacy : In animal models, compounds derived from this scaffold exhibited significant reductions in tumor size when administered at therapeutic doses, indicating potential for further development into clinical candidates .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular weight and carboxylic acid functionality. Studies indicate that it has favorable clearance rates and oral bioavailability metrics, making it suitable for further therapeutic development .
化学反応の分析
Nucleophilic Substitution at the Morpholine Nitrogen
The morpholine nitrogen acts as a nucleophile, enabling alkylation or acylation under basic conditions.
Reagent | Conditions | Product | Reference |
---|---|---|---|
Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylmorpholine derivative | |
Benzoyl chloride | Pyridine, RT | N-Benzoylmorpholine derivative |
Pyrimidine Ring Substitution
Electrophilic substitution on the pyrimidine ring is directed by electron-withdrawing groups. Halogenation occurs at the 5-position under acidic conditions.
Reagent | Conditions | Product | Reference |
---|---|---|---|
NBS (N-bromosuccinimide) | H₂SO₄, 0°C | 5-Bromo-pyrimidine derivative |
Oxidation of the Morpholine Ring
Strong oxidants cleave the morpholine ring, yielding linear carbonyl-containing products.
Reagent | Conditions | Product | Reference |
---|---|---|---|
KMnO₄ | H₂O, 80°C | 2-(Pyrimidin-2-yl)succinic acid | |
H₂O₂ | AcOH, RT | N-Oxide intermediate |
Reduction of the Carboxylic Acid Group
The carboxylic acid is reduced to a primary alcohol using strong hydride donors.
Reagent | Conditions | Product | Reference |
---|---|---|---|
LiAlH₄ | THF, reflux | 2-(Hydroxymethyl)morpholine derivative |
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings after halogenation.
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-pyrimidine derivative | |
Sonogashira coupling | PdCl₂, CuI, alkyne | Alkynyl-pyrimidine derivative |
Carboxylic Acid Derivatives
The carboxylic acid forms esters or amides via standard coupling methods.
Reagent | Conditions | Product | Reference |
---|---|---|---|
SOCl₂, MeOH | Reflux | Methyl ester | |
EDCI/HOBt, RNH₂ | DMF, RT | Amide derivatives |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under thermal or catalytic conditions.
Reagent | Conditions | Product | Reference |
---|---|---|---|
PPA (polyphosphoric acid) | 120°C, 6 hr | Pyrimido[1,2-a]morpholine trione |
Hydrolysis and Stability
The morpholine ring hydrolyzes under extreme pH, while the pyrimidine ring remains stable.
Conditions | Major Product | Reference |
---|---|---|
6M HCl, reflux | Pyrimidine-2-carboxylic acid + ethylene glycol | |
2M NaOH, 100°C | Partial ring opening |
Reductive Amination
The morpholine nitrogen reacts with aldehydes/ketones to form secondary amines.
Reagent | Conditions | Product | Reference |
---|---|---|---|
NaBH₃CN, RCHO | MeOH, RT | N-Alkylmorpholine derivative |
This compound’s multifunctional reactivity makes it valuable in synthesizing bioactive molecules, heterocyclic frameworks, and functional materials. Further studies should explore its catalytic applications and regioselective transformations.
特性
IUPAC Name |
4-pyrimidin-2-ylmorpholine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8(14)7-6-12(4-5-15-7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWSNMPZSLAJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。